Superior Potency Against C. difficile: MIC Comparison with Fidaxomicin and Vancomycin
5FDQD demonstrates potent antibacterial activity against C. difficile, with a minimum inhibitory concentration (MIC) range of 0.5–1 µg/mL [1]. This is comparable to fidaxomicin (MIC range ≤0.001–1 µg/mL, MIC90 = 0.5 µg/mL) [2] and vancomycin (MIC50 = 1 mg/L, MIC90 = 2 mg/L) [3].
| Evidence Dimension | In vitro antibacterial potency against C. difficile |
|---|---|
| Target Compound Data | MIC = 0.5–1 µg/mL |
| Comparator Or Baseline | Fidaxomicin MIC range ≤0.001–1 µg/mL, MIC90 = 0.5 µg/mL; Vancomycin MIC50 = 1 mg/L, MIC90 = 2 mg/L |
| Quantified Difference | 5FDQD MIC range is within the same order of magnitude as fidaxomicin and vancomycin. |
| Conditions | MIC determination against C. difficile strains (e.g., ATCC 43255) using broth microdilution methods. |
Why This Matters
5FDQD achieves comparable potency to first-line CDI drugs, indicating its potential as an effective therapeutic agent.
- [1] Blount, K. F., Megyola, C., Plummer, M., Osterman, D., O'Connell, T., Aristoff, P., ... & Breaker, R. R. (2015). Novel riboswitch-binding flavin analog that protects mice against Clostridium difficile infection without inhibiting cecal flora. Antimicrobial agents and chemotherapy, 59(9), 5736-5746. View Source
- [2] Goldstein, E. J., Citron, D. M., Tyrrell, K. L., & Merriam, C. V. (2016). Antimicrobial activities of fidaxomicin. Clinical Infectious Diseases, 62(suppl_2), S131-S136. View Source
- [3] Huang, H., Weintraub, A., Fang, H., & Nord, C. E. (2009). Antimicrobial susceptibility of Clostridium difficile clinical isolates in Sweden. Clinical Microbiology and Infection, 15(12), 1133-1137. View Source
